molecular formula C21H30O2 B020215 Methyl retinoate CAS No. 339-16-2

Methyl retinoate

Cat. No.: B020215
CAS No.: 339-16-2
M. Wt: 314.5 g/mol
InChI Key: SREQLAJQLXPNMC-DXYSAURFSA-N
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Description

Methyl retinoate is a synthetic retinoid, a type of vitamin A derivative, that is used in scientific research and in the pharmaceutical industry. It is an effective and versatile compound for a variety of applications, including drug development, gene expression studies, and cell-based assays. This compound has been shown to be a useful tool for studying the effects of retinoid signaling on a wide range of biological processes.

Scientific Research Applications

  • Chromatography : Methyl retinoate is frequently used in gas chromatography-mass spectrometry for measuring retinoic acid in biological matrices due to its excellent chromatographic properties (De Leenheer & Lambert, 1990).

  • Leukemia Research : Modified retinoids, including those with additional methyl groups, have shown increased activity compared to all-trans-retinoic acid, demonstrating potential in inhibiting leukemic proliferation and stimulating normal human myeloid colony formation (Tobler, Dawson, & Koeffler, 1986).

  • Epigenetics and Cancer : Retinoic acid treatment has been found to induce promoter demethylation and gene reexpression, impacting the transformation of cells in leukemia, particularly those with PML-RAR fusion protein-induced gene hypermethylation (Di Croce et al., 2002).

  • Hematopoiesis : Research indicates that retinoic acid can enhance the growth of human early erythroid progenitor cells in vitro, suggesting its involvement in the growth of normal hematopoietic cells (Douer & Koeffler, 1982).

  • Breast Cancer : Methylation of the RAR-beta2 gene may be an initial step in breast carcinogenesis. Treatment with demethylating agents followed by retinoic acid could offer a new therapeutic approach (Widschwendter et al., 2000).

  • Developmental Biology : Retinoic acid acts as a developmental signaling molecule, potentially modifying cell differentiation patterns in embryos and starting differential gene expression, offering insights into vertebrate development systems (Summerbell & Maden, 1990).

  • Metabolism and Pharmacology : this compound is metabolized by enzymes distributed in various tissues, with significant activity in the brain, liver, and ovary. Understanding its metabolism is crucial for pharmacological applications (Wang & Hill, 1977).

Mechanism of Action

Target of Action

Methyl retinoate, a derivative of Vitamin A, primarily targets the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the body . These receptors are part of the superfamily of steroid/thyroid hormone nuclear receptors, functioning as ligand-inducible transcription factors . They play essential roles in various aspects of mammalian physiology, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision .

Mode of Action

This compound interacts with its targets (RARs and RXRs) by binding to them. This binding triggers a series of biochemical reactions that lead to changes in gene expression . The discovery of a nuclear retinoic acid receptor (RAR), which was shown to be a member of the superfamily of steroid/thyroid hormone nuclear receptors, was a breakthrough in understanding how retinoids exert their pleiotropic effects .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the metabolism of retinol and retinyl ester . The molecular processes include efficient mechanisms to acquire vitamin A from the diet, efficient and overlapping mechanisms for the transport of vitamin A in the circulation, a specific mechanism allowing for vitamin A storage, and a mechanism for mobilizing vitamin A from these stores in response to tissue needs . The biochemical properties and active sites and reaction mechanisms of retinoid-converting enzymes in animals and bacteria, including retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase, are also involved .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the rate of metabolism and biological activity of retinoids can be modified by replacing hydrogen with fluorine at certain positions in the molecule .

Result of Action

The action of this compound at the molecular and cellular level results in a variety of effects. It plays a crucial role in many physiological processes such as vision, reproduction, as well as the development and homeostasis of vertebrates . It has been identified that a stereoisomer of retinoic acid, 9-cis retinoic acid, which directly binds and activates RXRa, suggesting a new role for isomerization in the physiology of natural retinoids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the photoisomerization of this compound is dependent upon both solvent polarity and irradiation time . The all-trans-isomer isomerizes most rapidly in solvents of high polarity . This suggests that the environment in which this compound is present can significantly impact its action and effectiveness.

Biochemical Analysis

Biochemical Properties

Methyl retinoate interacts with various enzymes and proteins in biochemical reactions. It is involved in the conversion of retinol into retinal, reduction of retinal, conversion of retinal into all-trans-retinoic acid (ATRA), and ATRA to catabolism . The enzymes that metabolize vitamin A to retinoic acid and the cytochrome P450 Cyp26 family of enzymes that further oxidize retinoic acid are also involved .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is known to cause degenerative changes in the seminiferous tubules in Sprague Dawley rats .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The molecular processes that underlie this include efficient mechanisms to acquire vitamin A from the diet, efficient and overlapping mechanisms for the transport of vitamin A in the circulation, a specific mechanism allowing for vitamin A storage, and a mechanism for mobilizing vitamin A from these stores in response to tissue needs .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors

Transport and Distribution

This compound is transported and distributed within cells and tissues

Properties

IUPAC Name

methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREQLAJQLXPNMC-DXYSAURFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316812
Record name Methyl retinoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339-16-2
Record name Methyl retinoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl retinoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl retinoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL RETINOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS76I7L4S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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